molecular formula C10H15F2NO B13600362 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one

Cat. No.: B13600362
M. Wt: 203.23 g/mol
InChI Key: RRPRNAXMTWGSSU-UHFFFAOYSA-N
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Description

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one is a fluorinated organic compound It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 4,4-difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the 4,4-Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Coupling with Pyrrolidin-2-one: The 4,4-difluorocyclohexyl group is then coupled with pyrrolidin-2-one using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Fluorination: Utilizing continuous flow reactors for the fluorination step to ensure consistent quality and yield.

    Automated Coupling Reactions: Employing automated systems for the coupling reaction to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluorocyclohexyl)morpholine
  • 4-(4,4-Difluorocyclohexyl)piperidine
  • 4-(4,4-Difluorocyclohexyl)tetrahydrofuran

Uniqueness

4-(4,4-Difluorocyclohexyl)pyrrolidin-2-one is unique due to its specific combination of a pyrrolidin-2-one ring and a 4,4-difluorocyclohexyl group. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15F2NO

Molecular Weight

203.23 g/mol

IUPAC Name

4-(4,4-difluorocyclohexyl)pyrrolidin-2-one

InChI

InChI=1S/C10H15F2NO/c11-10(12)3-1-7(2-4-10)8-5-9(14)13-6-8/h7-8H,1-6H2,(H,13,14)

InChI Key

RRPRNAXMTWGSSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CC(=O)NC2)(F)F

Origin of Product

United States

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